molecular formula C17H12ClNO2S B1597758 2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid CAS No. 23821-72-9

2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid

Cat. No. B1597758
CAS RN: 23821-72-9
M. Wt: 329.8 g/mol
InChI Key: IGIVWRJICPRDTF-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid” does not appear to be widely studied or described in the literature . It’s important to note that the structure of this compound suggests it may have biological activity, as thiazole rings and phenyl groups are common motifs in bioactive molecules.


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thiazole ring, which is a type of heterocycle, attached to two phenyl groups and an acetic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid” are not detailed in the search results .

Scientific Research Applications

Receptor Interaction Studies

1-[2-(4-(2-Chlorophenyl)thiazol-2-yl) aminocarbonyl indoyl] acetic acid (SR 27897) and a structurally related molecule, 2-[4-(4-chloro-2, 5-dimethoxyphenyl)-5-(2-cyclohexyl-ethyl)-thiazol-2-ylcarbamoyl]-5, 7-dimethyl-indol-1-yl-1-acetic acid (SR 146131), have been studied for their interactions with the human cholecystokinin (CCK) CCK(1) receptor. Through mutations in the receptor and molecular modeling, differences in binding sites and pharmacological characteristics were elucidated (Gouldson et al., 2000).

Antimicrobial Agent Synthesis

Compounds derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole have shown antimicrobial activity. These compounds, synthesized via a series of chemical reactions, were tested against various bacterial and fungal strains, exhibiting moderate activity (Sah et al., 2014).

Enzyme Inhibition Studies

2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) is studied as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. Its pharmacological profile includes various activities such as anti-inflammatory, analgesic, and antiasthmatic, without causing gastrointestinal damage, as observed in animal experiments (Laufer et al., 1994).

Photo-degradation Studies

The photo-degradation behavior of thiazole-containing compounds, such as {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, was studied to understand their stability and degradation products under photo-irradiation. These insights are crucial for the development of pharmaceutical compounds (Wu et al., 2007).

Crystal Structure and Spectroscopic Characterization

The crystal structure and spectroscopic characteristics of a related compound, {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, were analyzed, providing valuable information on its molecular arrangement and interaction potential (Aydin et al., 2010).

Organotin(IV) Derivative Studies

Organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid were synthesized and characterized for their antibacterial and antifungal activities, demonstrating their biological significance (Ali et al., 2002).

Synthesis of Quinazolin-4(3H)-ones

Derivatives of quinazolin-4(3H)-ones, synthesized from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid, showed significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Patel et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results .

properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c18-13-8-6-12(7-9-13)17-19-16(11-4-2-1-3-5-11)14(22-17)10-15(20)21/h1-9H,10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIVWRJICPRDTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377204
Record name 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid

CAS RN

23821-72-9
Record name 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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